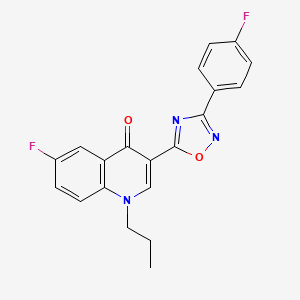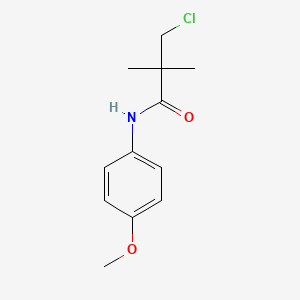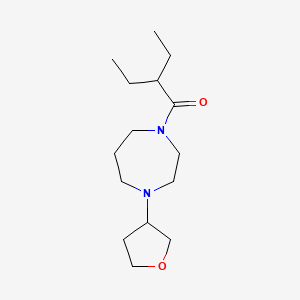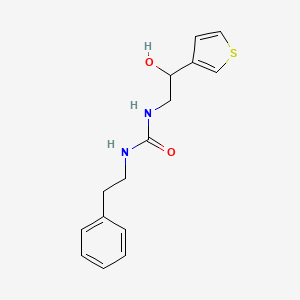
6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications and has been the subject of extensive studies in recent years.
Scientific Research Applications
Antimicrobial and Antifungal Applications
- Antibacterial and Antifungal Evaluation: A series of novel 1,3,4-oxadiazole thioether derivatives bearing the 6-fluoroquinazolinylpiperidinyl moiety, structurally related to the queried compound, demonstrated significant antibacterial and antifungal activities. These derivatives showed effective antimicrobial properties against phytopathogenic bacteria and fungi, suggesting their potential for crop protection and other antimicrobial applications (Shi et al., 2020).
- Antimicrobial Activity of Quinazolinone and Thiazolidinone Derivatives: Novel fluorine-containing derivatives exhibited noteworthy in vitro antimicrobial potency against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests the potential of such compounds in developing new antimicrobial agents (Desai et al., 2013).
Pharmacological and Biological Investigations
- Anticancer Activity: Certain derivatives have been synthesized and evaluated for their antitumor activities against various cancer cell lines, demonstrating moderate to high levels of effectiveness. This indicates their potential as anticancer agents, with some compounds showing more potent inhibitory activities compared to known drugs like 5-fluorouracil (Fang et al., 2016).
- EGFRwt-TK Inhibition for Antitumor Agents: Novel 4-arylaminoquinazoline derivatives with N,N-diethyl(aminoethyl)amino moiety were designed and shown to have inhibitory effects against tumor cells. Particularly, some compounds were potent antitumor agents with high antiproliferative activities, suggesting their role as effective EGFR-TK inhibitors (Zhang et al., 2019).
Synthetic and Organic Chemistry Applications
- Synthesis of Fluoroquinolones: Research into the synthesis of 6-fluoro-4-quinazolinol and its conversion to various substituted quinazoline derivatives highlights the versatility of these compounds in organic synthesis. Some derivatives were found to have good antifungal activities, showcasing the broad application of fluoroquinolones in developing antifungal agents (Xu et al., 2007).
properties
IUPAC Name |
6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O2/c1-2-9-25-11-16(18(26)15-10-14(22)7-8-17(15)25)20-23-19(24-27-20)12-3-5-13(21)6-4-12/h3-8,10-11H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEWTZWVNDCMKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2381282.png)

![N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2381285.png)

![N-(4-methylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2381289.png)
![4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2381291.png)

![5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2381295.png)
![ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2381297.png)

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enamide](/img/structure/B2381299.png)
![N-(2,4-dimethoxyphenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2381300.png)

